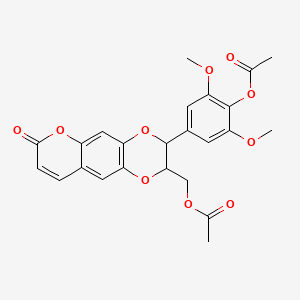
GINSENG TETRAPEPTIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginseng tetrapeptide is a bioactive peptide derived from ginseng, a perennial herb belonging to the family Araliaceae and genus Panax. Ginseng has been used for thousands of years in traditional medicine, particularly in China and other Asian cultures, for its therapeutic properties. This compound is one of the many bioactive compounds found in ginseng, known for its potential health benefits, including anti-aging, anti-inflammatory, and antioxidant effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ginseng tetrapeptide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the tetrapeptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the tetrapeptide are inserted into microbial hosts, such as Escherichia coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ginseng tetrapeptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under neutral pH.
Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Ginseng tetrapeptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects, including anti-aging, anti-inflammatory, and antioxidant properties. It is also studied for its potential in wound healing and skin regeneration.
Industry: Utilized in the development of cosmetic products for its anti-aging and skin-rejuvenating effects.
Mecanismo De Acción
Ginseng tetrapeptide exerts its effects through various molecular targets and pathways. It is known to interact with cell surface receptors, leading to the activation of intracellular signaling cascades. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. The peptide also modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to enhance the production of collagen and elastin, contributing to its anti-aging effects.
Comparación Con Compuestos Similares
Ginseng tetrapeptide can be compared with other bioactive peptides derived from natural sources, such as:
Acetyl tetrapeptide-9: Known for stimulating collagen synthesis and improving skin elasticity.
Acetyl tetrapeptide-11: Promotes keratinocyte growth and syndecan-1 synthesis.
Palmitoyl tetrapeptide-7: Reduces inflammation and enhances skin repair.
Uniqueness: this compound is unique due to its origin from ginseng, a plant with a long history of medicinal use. Its combination of anti-aging, anti-inflammatory, and antioxidant properties makes it a valuable compound for both scientific research and industrial applications.
Propiedades
Número CAS |
178553-95-2 |
|---|---|
Fórmula molecular |
C18H33N7O7 |
Peso molecular |
459.5 |
Origen del producto |
United States |
Q1: What is the structural conformation of the ginseng tetrapeptide in solution?
A1: The this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH adopts a rigid backbone conformation in dimethyl sulfoxide (DMSO)-d6 solution. [] This rigidity is attributed to three intramolecular hydrogen bonds: []
Q2: Has the this compound been tested for its effects on cell growth?
A2: Yes, a study investigated the effects of the this compound (specifically referred to as "Panax ginseng 1 L D D" in the study) and its isomer ("Panax ginseng 1 L L L") on the growth of cultured human cells. [] The study used two cell lines:
Q3: Are there any computational studies on the this compound?
A3: Yes, the solution conformation of the this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH was determined using a combination of NMR spectroscopy and computational techniques. [] Researchers used the DADAS90 program to analyze the NMR data and determine the most likely conformation of the peptide in solution. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)

![[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate](/img/structure/B1149281.png)


![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)

